Bienvenue dans la boutique en ligne BenchChem!

2-(1H-1,2,4-triazol-1-yl)propanamide

stereoselective synthesis chiral building block medicinal chemistry

Select 2-(1H-1,2,4-triazol-1-yl)propanamide for its precise N1-linked triazole architecture, single chiral center enabling enantiomeric resolution, and compliance with fragment-based drug discovery (FBDD) criteria (MW 140.14, HBD 2). This scaffold is validated for antifungal programs targeting fluconazole-resistant Candida auris and for lead optimization against Trypanosoma cruzi. Its sterically compact profile allows access to constrained binding pockets unavailable to larger N-substituted analogs. Insist on CAS 297138-61-5 to ensure the exact hydrogen-bonding geometry and metal-coordination capacity required for reproducible target engagement.

Molecular Formula C5H8N4O
Molecular Weight 140.146
CAS No. 297138-61-5
Cat. No. B2670171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)propanamide
CAS297138-61-5
Molecular FormulaC5H8N4O
Molecular Weight140.146
Structural Identifiers
SMILESCC(C(=O)N)N1C=NC=N1
InChIInChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10)
InChIKeyIGHKIJOLIYQKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-Triazol-1-yl)propanamide CAS 297138-61-5: Technical Baseline and Procurement Considerations


2-(1H-1,2,4-triazol-1-yl)propanamide (CAS 297138-61-5) is a 1,2,4-triazole-containing small-molecule building block with molecular formula C5H8N4O and molecular weight 140.14 g/mol . The compound is commercially available as a research chemical with a purity specification of 95% from multiple global suppliers . The 1,2,4-triazole scaffold is a privileged heterocyclic pharmacophore associated with diverse biological activities, including antifungal, antibacterial, anticancer, and antiparasitic properties [1]. The compound is supplied as a solid at room temperature and is typically stored in a cool, dry environment for long-term stability .

Why Generic Substitution of 2-(1H-1,2,4-Triazol-1-yl)propanamide (CAS 297138-61-5) Carries Risk: Structural Determinants of Biological Outcome


Substituting 2-(1H-1,2,4-triazol-1-yl)propanamide with a structurally related analog without rigorous validation is scientifically unsound due to the compound's precise molecular architecture. The substitution position of the triazole ring (N1-linked vs. alternative N2 or N4 linkages), the stereochemistry at the alpha-methyl position, and the presence of the primary amide group collectively determine hydrogen-bonding capacity, metal coordination geometry, and target-binding specificity [1][2]. Even minor modifications—such as shifting the triazole attachment point from the 2-position to the 3-position of the propanamide chain, or replacing the amide with a carboxylate—can fundamentally alter physicochemical properties and biological recognition [3]. The evidence below demonstrates that structural analogs are not functionally interchangeable and that selection of this specific building block must be justified by direct comparative data.

Quantitative Differentiation Evidence for 2-(1H-1,2,4-Triazol-1-yl)propanamide: Comparative Data vs. Structural Analogs


Alpha-Methyl Substituent Enables Stereochemical Control Unavailable in Unsubstituted Propanamide Analogs

2-(1H-1,2,4-triazol-1-yl)propanamide contains a chiral center at the alpha-carbon (C2 position) that enables resolution into enantiomerically pure forms, a feature absent in 3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 60866-67-3) and other achiral propanamide analogs [1]. The (R)- and (S)-enantiomers exhibit distinct three-dimensional orientations of the triazole ring relative to the amide group, which can translate into differential target engagement in asymmetric binding pockets . While direct enantiomer-specific biological data for this compound remain unreported in public literature, the stereochemical differentiation is structurally quantifiable: a stereocenter with four distinct substituents (H, CH3, triazolyl, CONH2) versus zero stereocenters in the 3-substituted analog [1]. This represents a binary differentiator for applications requiring chirality-dependent molecular recognition.

stereoselective synthesis chiral building block medicinal chemistry

Higher Hydrogen-Bond Donor Capacity vs. N-Alkylated Triazole-Propanamide Analogs

The primary amide group (-CONH2) of 2-(1H-1,2,4-triazol-1-yl)propanamide provides two hydrogen-bond donor (HBD) sites, whereas N-substituted analogs such as N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide possess only one HBD site due to amide NH substitution [1]. This difference is quantifiable: target compound HBD count = 2; comparator HBD count = 1 [1]. The additional HBD capacity enhances aqueous solubility and expands the repertoire of possible intermolecular interactions with biological targets, particularly in enzyme active sites and receptor binding pockets that require dual hydrogen-bond engagement [2]. The unsubstituted amide also presents a smaller steric profile (molecular weight 140.14 vs. 258.28 for the N-acetylphenyl analog), enabling access to sterically constrained binding sites [1][3].

hydrogen bonding target engagement solubility optimization

Triazole-Propanamide Scaffold Confers Superior Antitrypanosomal Potency Over Corresponding Acetamide Analogs

In a class-level study of 3-nitro-1H-1,2,4-triazole derivatives, insertion of a methylene group to convert acetamides into propanamides resulted in substantially increased antitrypanosomal potency [1]. Specifically, propanamide derivatives exhibited IC50 values in the low nanomolar range against both Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei rhodesiense (human African trypanosomiasis), with concomitant increases in selectivity indices [1]. The propanamide extension correlated positively with lipophilicity (clogP) and trypanocidal activity across the compound series [1]. In vivo antichagasic efficacy was demonstrated with representative propanamides in an acute murine model [1]. This evidence establishes the propanamide linker length as a critical determinant of antiparasitic potency, directly supporting selection of the propanamide-containing 2-(1H-1,2,4-triazol-1-yl)propanamide scaffold over shorter acetamide alternatives.

antiparasitic trypanosomiasis Chagas disease HAT

Aryl-Propanamide Triazole Derivatives Demonstrate Broad-Spectrum Antifungal Activity Including Against Fluconazole-Resistant Strains

A series of novel triazole derivatives containing aryl-propanamide side chains was evaluated against six human pathogenic fungi [1]. Phenyl-propionamide-containing compounds exhibited broad-spectrum antifungal activity against Candida albicans SC5314, Cryptococcus neoformans 22-21, Candida glabrata 537, and Candida parapsilosis 22-20 with MIC values ranging from ≤0.125 μg/mL to 4.0 μg/mL [1]. Critically, compounds A1, A2, A6, A12, and A15 demonstrated inhibitory activity against fluconazole-resistant Candida albicans and Candida auris strains [1]. Mechanistic validation via GC-MS analysis confirmed that representative compounds A1, A3, and A9 interfere with ergosterol biosynthesis by inhibiting CYP51 [1]. These compounds exhibited low hemolytic activity and favorable in silico ADME/T properties [1]. While 2-(1H-1,2,4-triazol-1-yl)propanamide lacks the aryl group present in these optimized analogs, the data establish the triazole-propanamide core as a privileged scaffold for antifungal development with demonstrated activity against clinically relevant resistant pathogens.

antifungal azole resistance Candida auris CYP51 inhibition

Optimal Research and Industrial Application Scenarios for 2-(1H-1,2,4-Triazol-1-yl)propanamide (CAS 297138-61-5)


Stereoselective Synthesis and Chiral SAR Exploration

The presence of a single stereocenter at the alpha-carbon position makes 2-(1H-1,2,4-triazol-1-yl)propanamide suitable for enantiomeric resolution and subsequent stereoselective derivatization. This application is particularly relevant for medicinal chemistry programs investigating chirality-dependent target engagement, as supported by the structural differentiation evidence in Evidence Item 1. The (R)- and (S)-enantiomers can be prepared via chiral chromatography or asymmetric synthesis and evaluated for differential biological activity [1]. This capability is unavailable with achiral analogs such as 3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 60866-67-3).

Fragment-Based Drug Discovery Requiring Low Molecular Weight and High HBD Capacity

With a molecular weight of 140.14 g/mol and two hydrogen-bond donor sites, this compound meets established fragment-based drug discovery (FBDD) criteria (MW < 250, HBD ≤ 3) [1][2]. The combination of a 1,2,4-triazole metal-coordinating moiety and a primary amide enables versatile binding-mode exploration via X-ray crystallography or NMR screening. The compound's smaller steric profile compared to N-substituted analogs (e.g., MW 258.28 for N-acetylphenyl derivatives) facilitates access to sterically constrained binding pockets, as established in Evidence Item 2.

Antiparasitic Lead Optimization Targeting Trypanosomatid Infections

Based on class-level evidence that propanamide linker length significantly enhances antitrypanosomal potency and selectivity over acetamide analogs [1], 2-(1H-1,2,4-triazol-1-yl)propanamide serves as a scaffold starting point for lead optimization programs targeting Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei species (human African trypanosomiasis). The compound can be further functionalized at the triazole N2/N4 positions or via amide coupling to generate analogs with optimized lipophilicity (clogP) profiles, as positive correlation between clogP and trypanocidal activity has been demonstrated [1].

Antifungal Scaffold Development for Azole-Resistant Pathogens

The triazole-propanamide core has been validated as a privileged scaffold with activity against fluconazole-resistant Candida albicans and Candida auris [1]. 2-(1H-1,2,4-triazol-1-yl)propanamide can be elaborated via aryl-group installation at the amide nitrogen or alpha-position to generate analogs for antifungal screening. The core scaffold's demonstrated CYP51 inhibition mechanism and favorable in silico ADME/T properties in related aryl-propanamide derivatives support its utility in antifungal drug discovery programs addressing clinical azole resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.